molecular formula C7H10N4O B2537168 2-Amino-3-pyridazin-3-ylpropanamide CAS No. 2171461-92-8

2-Amino-3-pyridazin-3-ylpropanamide

Cat. No.: B2537168
CAS No.: 2171461-92-8
M. Wt: 166.184
InChI Key: NRWWMLSRFFMTPX-UHFFFAOYSA-N
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Description

2-Amino-3-pyridazin-3-ylpropanamide is a synthetic organic compound featuring a pyridazine ring substituted at the 3-position, an amino group at the β-carbon, and an amide functional group. Pyridazine, a six-membered heterocycle with two adjacent nitrogen atoms, distinguishes this compound from pyridine-based analogs (e.g., pyridin-2-yl or pyridin-3-yl derivatives).

Properties

IUPAC Name

2-amino-3-pyridazin-3-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O/c8-6(7(9)12)4-5-2-1-3-10-11-5/h1-3,6H,4,8H2,(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWWMLSRFFMTPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)CC(C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-pyridazin-3-ylpropanamide typically involves the reaction of pyridazine derivatives with appropriate amines. One common method includes the reaction of 3-chloropyridazine with 2-aminopropanamide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and reactors can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-pyridazin-3-ylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazinone derivatives, while reduction can produce various amine derivatives. Substitution reactions can lead to a wide range of substituted pyridazine compounds.

Scientific Research Applications

2-Amino-3-pyridazin-3-ylpropanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Amino-3-pyridazin-3-ylpropanamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following table compares 2-Amino-3-pyridazin-3-ylpropanamide (hypothetical, based on nomenclature) with two pyridine-based analogs from the evidence:

Property This compound (Hypothetical) (R)-2-Amino-3-(pyridin-3-yl)propanoic acid 3-Amino-3-(pyridin-2-yl)propanamide
CAS Number Not Available 70702-47-5 771528-85-9
Molecular Formula C₇H₉N₅O (estimated) C₈H₁₀N₂O₂ C₈H₁₁N₃O
Molecular Weight (g/mol) ~179.18 (estimated) 166.18 165.19
Functional Group Amide Carboxylic Acid Amide
Heterocycle Pyridazin-3-yl (two N atoms) Pyridin-3-yl (one N atom) Pyridin-2-yl (one N atom)
Appearance Not Specified White to off-white powder Not Specified
Purity Not Specified ≥98.5% Not Specified

Key Differences and Implications:

Pyridin-3-yl () and pyridin-2-yl () derivatives exhibit moderate polarity, with pyridin-3-yl showing higher metabolic turnover in some studies .

Functional Group Effects: The amide group in this compound and 3-Amino-3-(pyridin-2-yl)propanamide may enhance resistance to enzymatic hydrolysis compared to the carboxylic acid in ’s compound, which is prone to conjugation or excretion .

The target compound’s stereochemical profile remains uncharacterized in the evidence .

Biological Activity :

  • Pyridin-3-yl derivatives (e.g., ) are associated with neurotransmitter modulation (e.g., GABA analogs), while pyridin-2-yl compounds () are explored as kinase inhibitors. Pyridazine analogs may target distinct pathways due to altered electronic properties .

Research Findings and Limitations

  • Synthetic Accessibility : Pyridazine derivatives often require specialized synthetic routes (e.g., cycloadditions), whereas pyridine-based compounds are more straightforward to functionalize .
  • Thermodynamic Stability : Pyridazine’s electron-deficient ring may reduce stability under acidic conditions compared to pyridines, necessitating formulation adjustments for pharmaceutical use.
  • Data Gaps: Direct pharmacological or physicochemical data for this compound is absent in the provided evidence. Further studies are required to validate its properties against pyridine analogs.

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